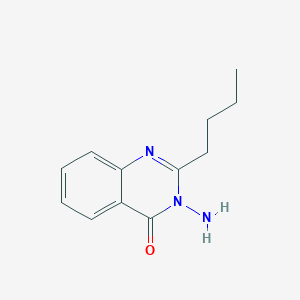![molecular formula C17H26N2O3S B4732732 N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4732732.png)
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
描述
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as SMM-189, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. SMM-189 is a potent inhibitor of the protein tyrosine phosphatase, SHP2, which plays a critical role in various cellular signaling pathways.
作用机制
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a potent inhibitor of SHP2, which is a protein tyrosine phosphatase that plays a critical role in several cellular signaling pathways. SHP2 is involved in the activation of several receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide leads to the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer, N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce tumor growth and increase sensitivity to chemotherapy. In fibrosis, N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce collagen deposition and tissue scarring. In autoimmune disorders, N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms.
实验室实验的优点和局限性
One of the advantages of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its potency and specificity for SHP2 inhibition. N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to be a potent inhibitor of SHP2, with an IC50 value of 0.13 μM. N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has also been shown to be highly specific for SHP2, with no significant inhibition of other protein tyrosine phosphatases. One of the limitations of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its solubility, which can be a challenge for in vivo experiments.
未来方向
There are several future directions for the research and development of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. Another direction is the evaluation of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the potential therapeutic applications of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in other diseases, such as diabetes and neurodegenerative disorders, should be explored. Finally, the development of more potent and selective SHP2 inhibitors, based on the structure of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, is an important direction for the future of SHP2 inhibitor research.
科学研究应用
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, fibrosis, and autoimmune disorders. In cancer, SHP2 is overexpressed in several types of cancer, including lung, breast, and colorectal cancer. Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce tumor growth and increase sensitivity to chemotherapy. In fibrosis, SHP2 is involved in the activation of fibroblasts, leading to excessive collagen deposition and tissue scarring. Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce fibrosis in several animal models. In autoimmune disorders, SHP2 is involved in the activation of T cells, leading to the production of pro-inflammatory cytokines. Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce inflammation in several animal models of autoimmune disorders.
属性
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)18-17(20)16-7-9-19(10-8-16)23(21,22)12-15-6-4-5-14(3)11-15/h4-6,11,13,16H,7-10,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBWTDBZAGVKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)

![2-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4732683.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B4732686.png)
![1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4732693.png)
![3-(cyclohexylmethyl)-4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732698.png)
![N-(2,6-dibromo-4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4732702.png)
![6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4732708.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B4732716.png)
![1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4732721.png)

![2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4732731.png)
![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4732740.png)